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Compound of Interest

Compound Name:
4-Chloro-2-hydroxy-5-

methoxybenzaldehyde

CAS No.: 184766-53-8

Cat. No.: B3248245 Get Quote

Executive Summary & Structural Context
4-Chloro-2-hydroxy-5-methoxybenzaldehyde (C₈H₇ClO₃) is a trisubstituted benzaldehyde

derivative.[2] Structurally, it features a salicylaldehyde core (2-hydroxybenzaldehyde) modified

with a methoxy group at the C5 position and a chlorine atom at the C4 position.[2]

This specific substitution pattern creates a unique electronic environment:

Intramolecular Hydrogen Bonding: The C2-hydroxyl group forms a strong hydrogen bond

with the C1-carbonyl oxygen, locking the conformation and significantly deshielding the

phenolic proton.[1][2]

Electronic Push-Pull: The molecule contains both electron-donating groups (OH, OMe) and

electron-withdrawing groups (CHO, Cl), creating distinct shielding/deshielding zones that

facilitate NMR assignment.[2]

Steric Constraints: The 1,2,4,5-substitution pattern leaves only two aromatic protons (H-3

and H-6) in a para relationship, eliminating ortho-coupling and simplifying the splitting

patterns to singlets.[2]

Structural Visualization & Numbering

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3248245?utm_src=pdf-interest
https://www.benchchem.com/product/b3248245?utm_src=pdf-body
https://webbook.nist.gov/cgi/cbook.cgi?ID=U352902&Units=SI
https://webbook.nist.gov/cgi/cbook.cgi?ID=U352902&Units=SI
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-hydroxybenzaldehyde
https://webbook.nist.gov/cgi/cbook.cgi?ID=U352902&Units=SI
https://webbook.nist.gov/cgi/cbook.cgi?ID=U352902&Units=SI
https://webbook.nist.gov/cgi/cbook.cgi?ID=U352902&Units=SI
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3248245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the atomic numbering and the key electronic interactions

governing the NMR shifts.
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Figure 1: Structural connectivity and electronic effects influencing NMR chemical shifts.

Experimental Protocol: Sample Preparation
To ensure high-resolution spectra and reproducibility, the following protocol is recommended.

Solvent Selection[2][3]
Primary Choice: DMSO-d₆ (Dimethyl sulfoxide-d₆)[2]

Reasoning: DMSO is an excellent solvent for polar phenolic compounds.[1][2] It disrupts

intermolecular hydrogen bonding (dimers) but generally preserves the strong

intramolecular H-bond between the OH and CHO.[2] It also slows proton exchange,

allowing the phenolic -OH signal to appear as a sharp singlet rather than a broad hump.[1]

[2]

Secondary Choice: CDCl₃ (Chloroform-d)[2]

Reasoning: Useful for observing the "true" intramolecular H-bond shift without solvent

interference, but solubility may be lower.[1][2]
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Preparation Steps[1][2][3][4][5][6][7][8]
Weighing: Accurately weigh 10–15 mg of the solid sample into a clean vial.

Solvation: Add 0.6 mL of DMSO-d₆ (containing 0.03% TMS as internal standard).

Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Suspended

particles will cause line broadening.[1][2]

Transfer: Transfer to a precision 5mm NMR tube. Filter through a cotton plug if any turbidity

remains.[1][2]

¹H NMR Spectral Analysis (400 MHz, DMSO-d₆)
The proton NMR spectrum is characterized by five distinct signal environments. The absence

of ortho-coupling simplifies the aromatic region to two singlets.[2]

Predicted Chemical Shifts & Assignments[2][9]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-hydroxybenzaldehyde
https://webbook.nist.gov/cgi/cbook.cgi?ID=U352902&Units=SI
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-hydroxybenzaldehyde
https://webbook.nist.gov/cgi/cbook.cgi?ID=U352902&Units=SI
https://webbook.nist.gov/cgi/cbook.cgi?ID=U352902&Units=SI
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3248245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signal
Shift (δ
ppm)

Multiplicity Integration Assignment
Mechanistic
Explanation

A 10.5 – 11.0 Singlet (s) 1H -OH (C2)

Highly

deshielded

due to

intramolecula

r H-bonding

with the

carbonyl

oxygen.[2]

This signal

disappears

upon D₂O

shake.[1][2]

B 9.8 – 10.2 Singlet (s) 1H -CHO (C1)

Characteristic

aldehyde

region.[1][2]

[3]

Anisotropic

deshielding

by the C=O

double bond.

[1][2]

C 7.35 – 7.45 Singlet (s) 1H Ar-H (C6)

Deshielded.

Located ortho

to the

electron-

withdrawing

carbonyl

group (CHO),

which pulls

electron

density away.

[1][2]
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D 6.90 – 7.05 Singlet (s) 1H Ar-H (C3)

Shielded.

Located ortho

to the

electron-

donating

hydroxyl

group (OH)

and meta to

the methoxy.

[1][2] The

shielding

effect of OH

dominates.[1]

[2]

E 3.80 – 3.90 Singlet (s) 3H -OCH₃ (C5)

Typical

chemical shift

for an

aromatic

methoxy

group.[1][2]

Diagnostic Logic (Self-Validation)
To confirm you have the correct isomer (4-chloro) and not the 3-chloro or 6-chloro isomer, apply

this logic:

Coupling Pattern: If you see doublets (

Hz) or (

Hz), the structure is incorrect. The 4-chloro-2-hydroxy-5-methoxy substitution places protons
at H-3 and H-6 (para to each other).[2] Para coupling is typically negligible (< 1 Hz) in routine
scans, resulting in two clear singlets.[1][2]

NOESY Correlation: A Nuclear Overhauser Effect (NOESY) experiment should show a

correlation between the Methoxy protons (Signal E) and the H-6 aromatic proton (Signal C).

There should be no correlation between the Methoxy protons and H-3.[1][2]
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¹³C NMR Spectral Analysis (100 MHz, DMSO-d₆)
The Carbon-13 spectrum will display 8 distinct signals.

Signal Type Shift (δ ppm) Assignment Notes

Carbonyl 188 – 190 C=O (C1-CHO)
Most downfield signal.

[2]

Aromatic C-O 150 – 155 C-OH (C2)

Deshielded by direct

attachment to oxygen.

[1][2]

Aromatic C-O 145 – 150 C-OMe (C5)

Deshielded by direct

attachment to oxygen.

[1][2]

Aromatic C-Cl 125 – 130 C-Cl (C4)

Distinct shift due to

the heavy halogen

atom.[1][2]

Quaternary 120 – 125 C-CHO (C1)
Ipso carbon carrying

the aldehyde.[1][2]

Aromatic C-H 110 – 115 C-H (C6) Ortho to CHO.[1][2]

Aromatic C-H 102 – 105 C-H (C3)
Ortho to OH (more

shielded).[1][2]

Methoxy 55 – 57 -OCH₃
Standard methoxy

carbon.[1][2]

Synthesis & Degradation Pathways
Understanding the origin of the sample aids in identifying impurities.[1][2] This compound is

typically synthesized via the chlorination of 2-hydroxy-5-methoxybenzaldehyde.[2]
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Figure 2: Synthesis pathway highlighting the regioselectivity driven by the -OMe and -OH

groups.[2]

Impurity Profiling[1][2]
Starting Material: Look for a doublet pattern in the aromatic region (H-3 and H-4 coupling) if

the chlorination is incomplete.[2]

Regioisomers: If chlorination occurs at C3 (between OH and Cl), the symmetry breaks, and

shifts will change significantly.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methoxybenzaldehyde-1h-nmr-and-13c-nmr-spectral-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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